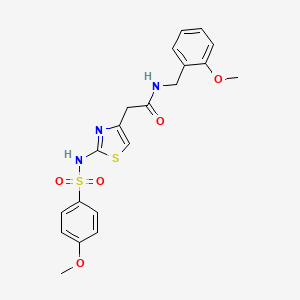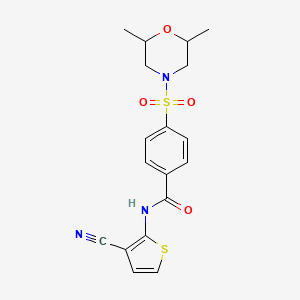![molecular formula C5H11Cl2N3OS B2501188 dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride CAS No. 2060005-11-8](/img/structure/B2501188.png)
dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride is a chemical compound with the CAS Number: 2060005-11-8 . Its IUPAC name is S-methyl-N-(1H-pyrazol-4-yl)methanesulfinamide dihydrochloride . The compound has a molecular weight of 232.13 and is typically stored at room temperature . It is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9N3OS.2ClH/c1-10(2,9)8-5-3-6-7-4-5;;/h3-4H,1H2,2H3,(H,6,7)(H,8,9);2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.13 . It is typically stored at room temperature and is usually available in powder form . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Pyrazole Heterocycles Pyrazole heterocycles, including dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride, are synthesized through condensation and cyclization. These heterocycles are employed as synthons in organic synthesis and exhibit a wide range of biological activities like anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The process involves common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine under varying conditions to produce these heterocycles with potential yields (Dar & Shamsuzzaman, 2015).
Antifungal Pharmacophores Compounds containing the pyrazole moiety have shown effectiveness against Fusarium oxysporum, a pathogen responsible for Bayoud disease in date palms. Specific structural features, like the pharmacophore sites, are crucial for their antifungal activity. This highlights the importance of understanding structural-activity relationships and drug-target interactions for developing more effective antifungal agents (Kaddouri et al., 2022).
Membrane Interaction and Solvent Properties
Interaction with Biomembranes Dimethyl sulfoxide (DMSO), a part of the chemical structure, plays a significant role in cell biology, particularly in influencing the stability and dynamics of biomembranes. It acts as a cryoprotectant, cell fusogen, and permeability enhancing agent, with its effects predominantly arising from its interaction with the lipid components of cell membranes. Understanding these interactions is crucial for comprehending the functional implications of DMSO at a biological level (Yu & Quinn, 1998).
Hydrogen Bonding in Mixtures DMSO's hydrogen bonding interactions with cosolvents have significant implications for its solvency properties. Being a dipolar aprotic solvent, DMSO's interactions with other substances determine the dissolution properties and macroscopic solution behavior of mixtures. These interactions are pivotal in applications ranging from medicine to electrochemistry. Detailed analysis of molecular structures and interactions helps in understanding these properties and improving practical applications (Kiefer, Noack, & Kirchner, 2011).
Therapeutic and Pharmaceutical Potential
Therapeutic Agent and Drug Vehicle DMSO exhibits various therapeutic and pharmaceutical properties, such as anti-inflammatory, analgesic, antibacterial, antifungal, and antiviral effects. It enhances membrane penetration, making it a valuable agent in drug delivery, particularly in ophthalmology. Despite its potential, DMSO remains underutilized, highlighting the need for further exploration and research in its therapeutic applications (Hoang et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propriétés
IUPAC Name |
dimethyl-oxo-(1H-pyrazol-4-ylimino)-λ6-sulfane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3OS.2ClH/c1-10(2,9)8-5-3-6-7-4-5;;/h3-4H,1-2H3,(H,6,7);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVMWARNPZLVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CNN=C1)(=O)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)
![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)

![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)
![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)
![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)

![7-(4-fluorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2501124.png)


![7-ethoxy-10-(2-methylbenzyl)benzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B2501128.png)